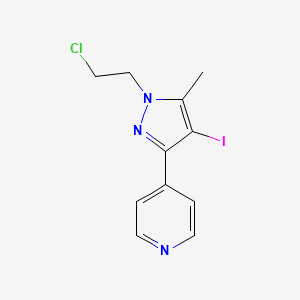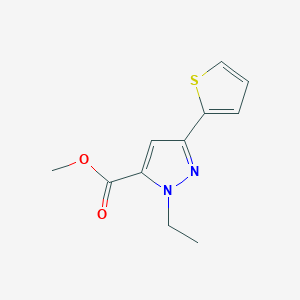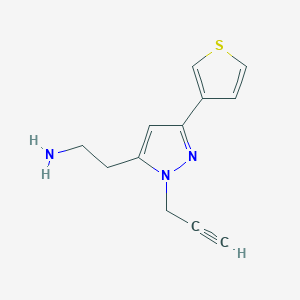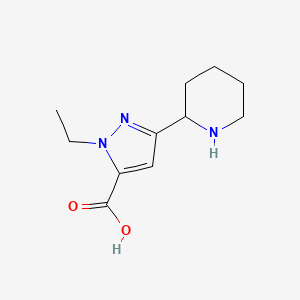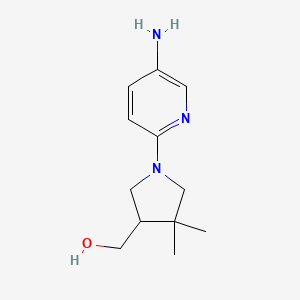
(1-(5-アミノピリジン-2-イル)-4,4-ジメチルピロリジン-3-イル)メタノール
説明
(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学:潜在的な治療薬の合成
この化合物は、特に治療薬の合成において、医薬品化学で潜在的な用途があります。 その構造は、神経活動に影響を与えることが知られているアミノピリジン部分の存在により、神経疾患を標的とする薬物の開発に役立つ可能性を示唆しています 。ピロリジン環は、多くの医薬品に見られる一般的な特徴であり、その生物活性のために活用できます。
生化学:酵素阻害研究
生化学では、この化合物は酵素阻害研究に使用できます。 アミノピリジン基は、アデニンベースの分子の模倣物として作用し、アデノシン三リン酸(ATP)またはその他のアデニンヌクレオチドに依存する酵素を潜在的に阻害する可能性があります .
薬理学:薬物動態の調節
薬理学的研究では、この化合物を用いて薬物の薬物動態を調節することが検討される場合があります。 その構造的特徴は、有効成分の溶解性、分布、および代謝を変化させるのに役立ち、その有効性を高めたり、副作用を軽減したりする可能性があります .
有機合成:複雑な分子の中間体
有機化学者は、この化合物をより複雑な分子の合成の中間体として使用できます。 その反応性ヒドロキシル基とアミン基は、さらに化学修飾を行うための部位を提供し、より大きく複雑な構造を構築するための汎用性の高いビルディングブロックとなります .
分析化学:分析試薬の開発
この化合物の独自の構造は、新しい分析試薬の開発に利用できます。 たとえば、金属やその他の有機化合物と錯体を形成する可能性は、分光法またはクロマトグラフィーで特定の分析対象物を検出、定量、または分離するために活用できます .
電気化学:電気化学センサー
最後に、電気化学の分野では、この化合物の電気活性について調査できます。 特にアミノピリジン基は、酸化還元反応を起こす可能性があり、生体物質または化学物質を検出するための電気化学センサーの設計に役立ちます .
作用機序
Target of Action
The compound contains a pyridine and a pyrrolidine ring. Compounds containing these structures are known to interact with various biological targets. For example, pyridine derivatives are known to bind to multiple receptors, contributing to their diverse biological activities . Pyrrolidine is a common scaffold in drug discovery, contributing to the stereochemistry of the molecule .
生化学分析
Biochemical Properties
(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrrolidine-based enzymes, which are crucial in various metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s interaction with proteins can lead to conformational changes that affect protein function and stability.
Cellular Effects
The effects of (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to pyrrolidine-based enzymes can result in either the inhibition or activation of these enzymes, depending on the context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to influence the activity of enzymes involved in amino acid metabolism . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby influencing cellular processes.
特性
IUPAC Name |
[1-(5-aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(2)8-15(6-9(12)7-16)11-4-3-10(13)5-14-11/h3-5,9,16H,6-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCOQHZRXPCTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C2=NC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





